molecular formula C7H10N2OS2 B14363770 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid CAS No. 90173-93-6

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid

Cat. No.: B14363770
CAS No.: 90173-93-6
M. Wt: 202.3 g/mol
InChI Key: ORHYJMPVPYYYCA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylimidazole with carbon disulfide and an alkylating agent such as ethylene oxide. The reaction typically takes place under basic conditions, using a base like sodium hydroxide or potassium hydroxide to facilitate the formation of the carbodithioic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Ethers, esters

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the formulation of specialty chemicals, including corrosion inhibitors and stabilizers.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and carbodithioic acid moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl methacrylate (HEMA)
  • 2-Hydroxyethyl acrylate (HEA)
  • 2-Hydroxypropyl methacrylate (HPMA)

Comparison

1-(2-Hydroxyethyl)-2-methyl-1H-imidazole-5-carbodithioic acid is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other hydroxyethyl derivatives. The presence of the carbodithioic acid group further enhances its reactivity and potential applications in various fields. Unlike HEMA, HEA, and HPMA, which are primarily used in polymer chemistry and materials science, this compound finds broader applications in coordination chemistry, biology, and medicine.

Properties

CAS No.

90173-93-6

Molecular Formula

C7H10N2OS2

Molecular Weight

202.3 g/mol

IUPAC Name

3-(2-hydroxyethyl)-2-methylimidazole-4-carbodithioic acid

InChI

InChI=1S/C7H10N2OS2/c1-5-8-4-6(7(11)12)9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12)

InChI Key

ORHYJMPVPYYYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCO)C(=S)S

Origin of Product

United States

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